6-Chloro-7-methyl-2-(pyridin-3-yl)indoline
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Overview
Description
6-Chloro-7-methyl-2-(pyridin-3-yl)indoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for the reaction .
Industrial Production Methods
Industrial production of indole derivatives, including 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline, often involves large-scale Fischer indole synthesis. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
6-Chloro-7-methyl-2-(pyridin-3-yl)indoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide: Known for its cortisol-sparing properties and potential use in lowering aldosterone levels.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
6-Chloro-7-methyl-2-(pyridin-3-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
6-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-12(15)5-4-10-7-13(17-14(9)10)11-3-2-6-16-8-11/h2-6,8,13,17H,7H2,1H3 |
InChI Key |
SXDGKENXIUDTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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